N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic acetamide derivative featuring a dihydroquinolinone core substituted with a 3,4-dimethylbenzoyl group at position 3 and a 6-fluoro moiety. This compound is part of a broader class of N-substituted acetamides known for their diverse biological activities, including anticonvulsant, antimicrobial, and receptor-binding capabilities . The dihydroquinolinone scaffold is critical for interactions with biological targets, while the substituents modulate electronic and steric properties, influencing solubility, bioavailability, and target affinity .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O5/c1-16-5-6-18(11-17(16)2)27(33)22-14-31(24-10-7-19(29)12-21(24)28(22)34)15-26(32)30-23-9-8-20(35-3)13-25(23)36-4/h5-14H,15H2,1-4H3,(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGRXHYHZSYLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound with potential pharmacological applications. Its structure suggests a complex interaction with biological systems, particularly in the context of anti-cancer and neuroprotective activities. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline core substituted with several functional groups that may influence its biological activity. The molecular formula is and it has a molecular weight of approximately 443.5 g/mol. The presence of fluorine and methoxy groups is significant as they can enhance lipophilicity and alter receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibitors of these enzymes are critical in treating neurodegenerative diseases like Alzheimer's disease .
Antiproliferative Activity
Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (breast cancer) | 48.7 | Induction of apoptosis |
| A549 (lung cancer) | 45.4 | Cell cycle arrest |
| HeLa (cervical cancer) | 71.9 | Inhibition of DNA synthesis |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.
Neuroprotective Effects
Research has also indicated that this compound may possess neuroprotective properties. In vitro studies demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis. This effect is likely mediated through the modulation of cholinergic signaling pathways due to its AChE inhibitory activity .
Case Studies
In a notable study involving Alzheimer’s disease models, compounds structurally similar to this compound were shown to improve cognitive function and reduce amyloid plaque accumulation in neuronal cultures . This highlights the potential for this compound in developing therapeutic strategies for neurodegenerative diseases.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
*Estimated based on structural similarity.
Research Findings and Mechanistic Insights
Substituent Position Matters: The 6-fluoro substituent in the target compound likely enhances electron-withdrawing effects, stabilizing the enolate form of the 4-oxo group, which is critical for interactions with metal ions in enzyme active sites .
Steric vs.
Methoxy Groups Improve Pharmacokinetics : The 2,4-dimethoxyphenylacetamide side chain increases water solubility compared to chlorophenyl analogs, as seen in and , where chloro groups improve lipophilicity but reduce bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
